molecular formula C24H32ClIN2O3 B10819122 2',5'-Dimethoxy 4'-iodo fentanyl HCl

2',5'-Dimethoxy 4'-iodo fentanyl HCl

Cat. No.: B10819122
M. Wt: 558.9 g/mol
InChI Key: OWIYNOYLQSTRQR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2C-I) Fentanyl (hydrochloride) involves several steps, starting with the preparation of the precursor chemicals. The main precursors used in the synthesis of fentanyl and its analogs include N-Phenethyl-4-piperidone (NPP) and 4-anilino-N-phenethylpiperidine (ANPP) . The synthesis process typically involves alkylation, reductive amination, and other chemical reactions .

Industrial Production Methods

Industrial production of N-(2C-I) Fentanyl (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions and the use of high-purity reagents to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2C-I) Fentanyl (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts . The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of N-(2C-I) Fentanyl (hydrochloride) can lead to the formation of various oxidized derivatives .

Properties

Molecular Formula

C24H32ClIN2O3

Molecular Weight

558.9 g/mol

IUPAC Name

N-[1-[2-(4-iodo-2,5-dimethoxyphenyl)ethyl]piperidin-4-yl]-N-phenylpropanamide;hydrochloride

InChI

InChI=1S/C24H31IN2O3.ClH/c1-4-24(28)27(19-8-6-5-7-9-19)20-11-14-26(15-12-20)13-10-18-16-23(30-3)21(25)17-22(18)29-2;/h5-9,16-17,20H,4,10-15H2,1-3H3;1H

InChI Key

OWIYNOYLQSTRQR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1CCN(CC1)CCC2=CC(=C(C=C2OC)I)OC)C3=CC=CC=C3.Cl

Origin of Product

United States

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